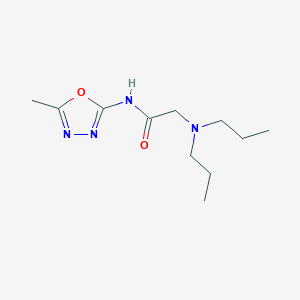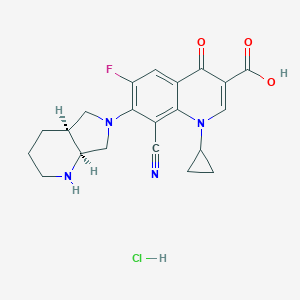
Pradofloxacin Hydrochloride
Overview
Description
Pradofloxacin Hydrochloride is a third-generation fluoroquinolone antibiotic developed by Bayer HealthCare AG, Animal Health GmbH. It was approved by the European Commission in April 2011 for the treatment of bacterial infections in dogs and cats .
Mechanism of Action
Target of Action
Pradofloxacin Hydrochloride primarily targets bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination .
Mode of Action
This compound interacts with its targets (DNA gyrase and topoisomerase IV enzymes) through a reversible association . This interaction results in the inhibition of these enzymes, leading to rapid death of the bacterial cell . The rapidity and extent of bacterial killing are directly proportional to the drug concentration .
Biochemical Pathways
The primary mode of action of fluoroquinolones, including this compound, involves interaction with enzymes essential for major DNA functions such as replication, transcription, and recombination . By inhibiting these enzymes, this compound disrupts these critical DNA functions, leading to bacterial cell death .
Result of Action
The result of this compound’s action is the rapid death of the bacterial cell . By inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes, this compound disrupts critical DNA functions, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
Pradofloxacin Hydrochloride has enhanced antibacterial activity against gram-positive bacteria and anaerobic pathogens, and has a broader antibacterial effect . The primary targets for this compound are the bacterial DNA gyrase and topoisomerase IV enzymes . These enzymes are essential for major DNA functions such as replication, transcription, and recombination .
Cellular Effects
This compound exerts its effects on various types of cells by inhibiting the bacterial DNA gyrase and topoisomerase IV enzymes . This inhibition disrupts the DNA replication and transcription processes, leading to the death of the bacterial cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves interaction with the bacterial DNA gyrase and topoisomerase IV enzymes . By binding to these enzymes, this compound inhibits their function, disrupting DNA replication and transcription, and leading to bacterial cell death .
Temporal Effects in Laboratory Settings
This compound has been found to have poor physical stability . New crystal forms have been developed to improve its stability . The stability of different forms was determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) .
Preparation Methods
The preparation of Pradofloxacin Hydrochloride involves several synthetic routes and reaction conditions. The quinolone antibiotic Pradofloxacin is synthesized by reacting 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with (1S,6S)-2,8-diazabicyclo[4.3.0]nonane in a nucleophilic substitution reaction .
Chemical Reactions Analysis
Pradofloxacin Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pradofloxacin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the study of fluoroquinolone antibiotics and their chemical properties.
Biology: It is used to study bacterial infections and the mechanisms of antibiotic resistance.
Medicine: It is used in veterinary medicine for the treatment of bacterial infections in dogs and cats.
Comparison with Similar Compounds
Pradofloxacin Hydrochloride is structurally similar to other fluoroquinolones such as marbofloxacin, enrofloxacin, difloxacin, and ibafloxacin . Pradofloxacin exhibits a higher in vitro activity against anaerobic bacteria compared to these other fluoroquinolones . This enhanced activity is due to its unique chemical structure, which allows it to effectively target a broader range of bacterial pathogens.
Similar Compounds
- Marbofloxacin
- Enrofloxacin
- Difloxacin
- Ibafloxacin
- Moxifloxacin
This compound stands out due to its enhanced antibacterial activity against gram-positive bacteria and anaerobic pathogens, making it a valuable antibiotic in veterinary medicine .
Properties
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O3.ClH/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25;/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29);1H/t11-,17+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPBAVNMWVWXBI-VFZPIINCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430945 | |
| Record name | Veraflox Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195532-14-0 | |
| Record name | Veraflox Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pradofloxacin hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX8LA4EH3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


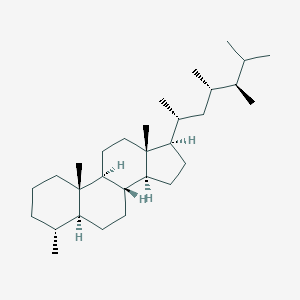
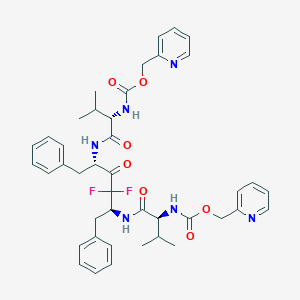
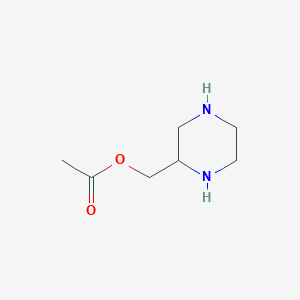
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
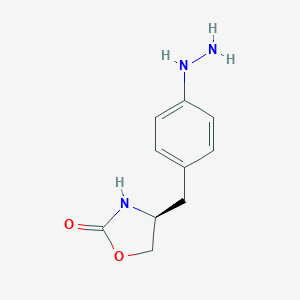

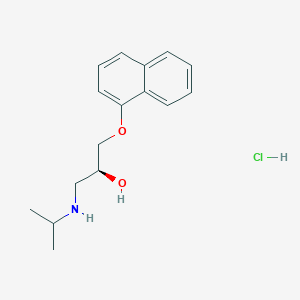
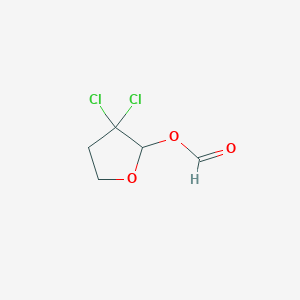

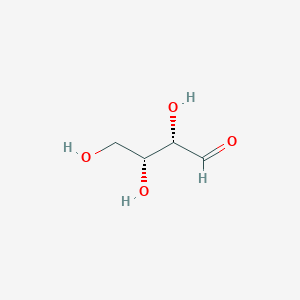
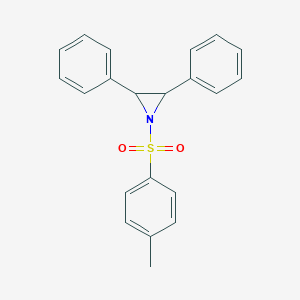
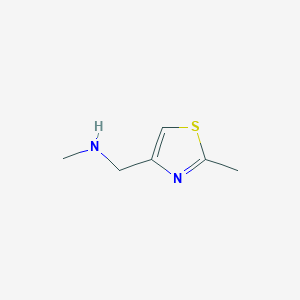
![1-[[(1-Amino-2-sulfosulfanylethylidene)amino]methyl]-3-(4-hydroxyphenyl)adamantane](/img/structure/B119611.png)
